Urea,N,N''-1,2-ethanediylbis-
Description
Definition and Structural Context within Bis-Urea Chemistry
N,N''-1,2-ethanediylbis(urea) is an organic compound with the chemical formula C₄H₁₀N₄O₂. epa.gov It belongs to the broader class of bis-urea compounds, which are characterized by the presence of two urea (B33335) moieties within a single molecule. In this specific case, the two urea groups are connected by a flexible 1,2-ethanediyl (ethylene) linker. nih.gov
The defining feature of urea-based molecules, and the key to their utility in supramolecular chemistry, is the urea functional group (-NH-CO-NH-). This group contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen), making it an ideal "supramolecular synthon". researchgate.netresearchgate.net In bis-urea compounds like N,N''-1,2-ethanediylbis(urea), the presence of two such groups allows for the formation of extensive and highly directional hydrogen-bonding networks. rsc.org A prevalent and stable motif formed by these interactions is the "α-tape," a continuous, one-dimensional array of hydrogen bonds that drives the self-assembly of individual molecules into larger polymeric structures. nih.gov The assembly can progress from these 1D tapes into two-dimensional sheets or lamellae, which can subsequently organize into more complex architectures like fibers and gels. researchgate.netnih.gov
Table 1: Chemical Properties of N,N''-1,2-Ethanediylbis(urea)
| Property | Value | Source |
|---|---|---|
| Systematic Name | Urea, N,N''-1,2-ethanediylbis- | epa.gov |
| Common Synonyms | Ethylenediurea (EDU), 1,2-Diureidoethane, Ethanediurea | nih.gov |
| CAS Number | 1852-14-8 | epa.govnih.gov |
| Molecular Formula | C₄H₁₀N₄O₂ | epa.gov |
| Molecular Weight | 146.15 g/mol | epa.gov |
Significance as a Foundation for Functional Molecular Systems
The predictable and robust self-assembly of bis-urea compounds, driven by hydrogen bonding, makes them exceptional building blocks for creating functional molecular systems. researchgate.net The simple N,N''-1,2-ethanediylbis(urea) structure serves as a blueprint for designing more complex derivatives capable of forming materials with tailored properties. By modifying the linker between the urea groups or by adding different terminal substituents, researchers can control the assembly process and the resulting material's function. academie-sciences.fr
This design flexibility has led to the development of a wide range of functional systems:
Supramolecular Gels: Many bis-urea derivatives are effective low molecular weight gelators (LMWGs), capable of entrapping solvent molecules within a fibrous network to form a gel. nih.govresearchgate.net These materials have potential applications in areas like drug delivery, catalysis, and chemical sensing. nih.gov
Porous Molecular Crystals: Certain bis-urea macrocycles, where the urea groups are part of a larger ring structure, can self-assemble into highly ordered crystalline materials with well-defined, one-dimensional nanochannels. acs.org These porous crystals exhibit surface areas comparable to zeolites and have demonstrated utility in gas storage, chemical separations, and as nanoreactors to influence chemical reactions. acs.org
Anion Recognition and Sensing: The hydrogen bond-donating N-H groups of the urea moiety can effectively bind with anions. Researchers have synthesized various bis-urea receptors that show high affinity and selectivity for specific anions like sulfate (B86663), hydrogen sulfate, and phosphate. rsc.orgnih.govresearchgate.net This has applications in environmental monitoring and chemical sensing. rsc.org
Self-Healing Materials: The reversible nature of the hydrogen bonds that hold supramolecular polymers together can be exploited to create self-healing materials. When the material is damaged, the bonds can reform, restoring the structure. academie-sciences.fr
Overview of Academic Research Trajectories
Academic research on N,N''-1,2-ethanediylbis(urea) and related bis-urea compounds has evolved from fundamental studies of their self-assembly to the design of sophisticated, application-focused materials.
Key research trajectories include:
Fundamental Supramolecular Chemistry: A significant body of research has focused on understanding the thermodynamics and kinetics of the self-assembly process. academie-sciences.fr Techniques like FTIR spectroscopy, small-angle neutron scattering (SANS), and molecular dynamics simulations are used to probe how factors like solvent polarity, temperature, and molecular structure influence the formation of supramolecular polymers. researchgate.netnih.govacademie-sciences.fr
Materials Science and Engineering: A major thrust of research is in materials science, where the goal is to create novel materials with specific functions. This includes the development of bis-urea-based supramolecular polymers, gels for various applications, and porous crystals for catalysis and separation. nih.govresearchgate.netacs.org Research also explores the creation of novel polyurethanes by using N,N''-1,2-ethanediylbis- derivatives as diol precursors. researchgate.net
Anion Receptor Chemistry: There is a dedicated area of research focused on designing bis-urea hosts for the selective binding of environmentally or biologically important anions. rsc.orgnih.gov Studies involve synthesizing receptors with specific geometries and electronic properties to achieve high affinity for target anions like sulfate and phosphate. rsc.orgresearchgate.net
Biological and Agrochemical Applications: Ethylenediurea (EDU) itself has been extensively studied for over 40 years as a phytoprotectant, a compound that protects plants from ozone-induced damage. researchgate.net More recently, research has expanded to synthesize and test new EDU derivatives for other biological activities, including potential anti-proliferative effects against cancer cell lines and as plant growth regulators. mdpi.comresearchgate.netnih.gov
Table 2: Selected Research Findings on Functional Systems from Bis-Urea Compounds
| Research Area | Key Findings | Application/Significance | Source |
|---|---|---|---|
| Supramolecular Gels | Bis-urea compounds can act as low molecular weight gelators, forming fibrous networks through self-assembly. | Development of materials for drug delivery, catalysis, and chemical sensing. | nih.gov |
| Porous Molecular Crystals | Bis-urea macrocycles self-assemble into porous crystals with uniform nanochannels. | Materials for separations, gas storage, and influencing reaction selectivity. | acs.org |
| Anion Binding | A quinoline-based bis-urea receptor showed high affinity and selectivity for the hydrogen sulfate anion in solution. | Design of chemical sensors for environmental pollutants. | nih.gov |
| Plant Science | Ethylenediurea (EDU) is widely used as a research tool to protect a variety of plants against ozone-induced toxicity. | Assessing the impact of ground-level ozone on plants and crops. | researchgate.net |
| Medicinal Chemistry | Synthetic analogs of EDU have been shown to display anti-proliferative activity in human cancer cell lines (breast cancer, melanoma, glioblastoma). | Potential development of new therapeutic agents. | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
ethene;urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4.2CH4N2O/c1-2;2*2-1(3)4/h1-2H2;2*(H4,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBMEMOPTZCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C(=O)(N)N.C(=O)(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations
Synthetic Pathways to N,N''-1,2-Ethanediylbis(urea) Core Structures
The synthesis of the N,N''-1,2-ethanediylbis(urea) backbone is achievable through several strategic pathways, primarily involving the formation of urea (B33335) functionalities from amine precursors.
A direct and straightforward method for synthesizing bis-urea compounds, including cyclic ureas, involves the condensation reaction between a diamine and urea. A two-stage process can be employed to control the reaction and avoid the formation of linear polycondensation side products. google.com In the first stage, urea is heated with an equimolar amount of a diamine, such as 1,2-ethanediamine. This step is carefully controlled at a temperature range of 120 to 140°C until one mole of ammonia (B1221849) is liberated per mole of reactants, indicating the formation of an intermediate. google.com The second stage involves the cyclization of this intermediate, which is achieved by heating it in a suitable solvent at a higher temperature, typically between 160 and 200°C. google.com While this method is often aimed at producing cyclic ureas, the initial intermediate formed is the linear N,N''-1,2-ethanediylbis(urea) structure.
Table 1: Reaction Conditions for Urea-Diamine Condensation
| Parameter | Stage 1: Intermediate Formation | Stage 2: Cyclization |
|---|---|---|
| Reactants | Urea and Diamine (1:1 molar ratio) | Resulting Intermediate |
| Temperature | 120–140°C | 160–200°C |
| Key Observation | Liberation of 1 mole of ammonia | Formation of cyclic product |
| Solvent | None | High-boiling alcohol or ether |
Data derived from patent information describing a two-step method for preparing cyclic ureas. google.com
The rational design and synthesis of precursors are fundamental to constructing bis-urea scaffolds. The most common precursors are diamines and a carbonyl source. The structure of the final bis-urea is directly dictated by the choice of the diamine. For N,N''-1,2-ethanediylbis(urea), the key precursor is 1,2-ethanediamine.
An alternative and widely employed strategy for urea synthesis involves isocyanates. nih.gov This pathway would require the synthesis of the corresponding 1,2-diisocyanatoethane. This precursor can then react with ammonia or a primary amine to yield the desired bis-urea structure. The synthesis of isocyanates can be achieved from carboxylic acid derivatives through rearrangements like the Curtius or Hofmann rearrangement, which provide a versatile route to the isocyanate intermediates necessary for urea formation. nih.gov Another approach involves the reaction of amines with phosgene (B1210022) or its equivalents, which is a traditional and efficient, though hazardous, method for generating isocyanate intermediates or directly forming urea derivatives. nih.gov
Derivatization and Functionalization of N,N''-1,2-Ethanediylbis(urea)
Once the core N,N''-1,2-ethanediylbis(urea) structure is obtained, it can be further modified to create a diverse range of derivatives with tailored properties.
The four nitrogen-hydrogen (N-H) bonds of the terminal urea groups in N,N''-1,2-ethanediylbis(urea) are primary sites for functionalization. These protons can be substituted through various reactions to introduce a wide array of functional groups, thereby altering the molecule's chemical and physical properties.
Standard organic reactions such as alkylation or acylation can be employed to introduce substituents. For instance, reaction with alkyl halides in the presence of a base can lead to N-alkylated derivatives. Similarly, reaction with acyl chlorides or anhydrides can yield N-acylated products. The degree of substitution can be controlled by stoichiometry and reaction conditions. Such modifications are crucial in fields like medicinal chemistry, where the hydrogen bonding capability and solubility of urea-containing compounds are fine-tuned by introducing specific substituents on the urea nitrogens. nih.gov
Modification of the 1,2-ethanediyl spacer is typically achieved not by altering the spacer post-synthesis, but by selecting a different diamine precursor during the initial synthetic step. The length and nature of the spacer between the two urea functionalities can be systematically varied by employing different α,ω-diaminoalkanes.
For example, a three-component condensation reaction involving urea, formaldehyde, and a diamine can be used to create complex cyclic structures, where the nature of the diamine defines the spacer. Research has shown that using propane-1,3-diamine or butane-1,4-diamine in place of 1,2-ethanediamine leads to corresponding bis-urea derivatives with longer alkane chains separating the urea moieties. researchgate.net
Table 2: Spacer Modification via Diamine Precursor Selection
| Diamine Precursor | Chemical Formula | Resulting Spacer in Bis-Urea |
|---|---|---|
| 1,2-Ethanediamine | H₂N(CH₂)₂NH₂ | -CH₂CH₂- (Ethanediyl) |
| Propane-1,3-diamine | H₂N(CH₂)₃NH₂ | -CH₂CH₂CH₂- (Propanediyl) |
| Butane-1,4-diamine | H₂N(CH₂)₄NH₂ | -CH₂CH₂CH₂CH₂- (Butanediyl) |
Examples based on condensation reactions with various aliphatic diamines. researchgate.net
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. rsc.orgrug.nl Urea and its derivatives are common building blocks in MCRs, such as the well-known Biginelli reaction for synthesizing dihydropyrimidinones. beilstein-journals.org
In the context of N,N''-1,2-ethanediylbis(urea), the diamine precursor, 1,2-ethanediamine, can participate in MCRs to build complex architectures. For example, a three-component condensation of urea, formaldehyde, and a diamine like propane-1,3-diamine has been shown to produce tricyclic octaazatricyclodocosane-dione structures. researchgate.net This strategy allows for the rapid assembly of complex, polycyclic architectures from simple, readily available starting materials in a single pot.
Table 3: Example of a Three-Component Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio | Resulting Structure Type |
|---|---|---|---|---|
| Urea | Formaldehyde | Propane-1,3-diamine | 1:3:1 | Tricyclic octaazatricyclodocosane-dione |
Based on the condensation reaction reported by Hamoud et al. researchgate.net
Mechanistic Investigations of Chemical Processes
Reaction Mechanism Elucidation in Bis-Urea Formation
The formation of Urea (B33335), N,N''-1,2-ethanediylbis- from the reaction of ethylenediamine with a carbonyl source, such as urea or carbon dioxide, is understood to proceed through a step-wise mechanism involving an isocyanate intermediate. This pathway is favored in various conditions, including the thermal degradation of CO2-loaded aqueous ethylenediamine.
The initial step of the reaction involves the formation of an isocyanate from one of the amino groups of ethylenediamine. This is a critical intermediate that dictates the subsequent reaction pathways. Once formed, this EDA-isocyanate intermediate is highly electrophilic and susceptible to nucleophilic attack.
The second step is the nucleophilic attack of a free amino group from a second molecule of ethylenediamine on the isocyanate carbon of the EDA-isocyanate intermediate. This reaction forms the first urea linkage, resulting in an N-(2-aminoethyl)urea derivative.
The final step involves the formation of the second urea linkage. The remaining free amino group of the N-(2-aminoethyl)urea intermediate can then react with another isocyanate-generating species or undergo an intramolecular rearrangement depending on the reaction conditions, ultimately leading to the formation of the symmetrical bis-urea, Urea, N,N''-1,2-ethanediylbis-.
An alternative pathway that competes with the formation of the linear bis-urea is the intramolecular cyclization of the EDA-isocyanate intermediate to form 2-imidazolidone (IZD). However, studies have shown that the formation of the bis-urea is often the predominant pathway.
Kinetic and Thermodynamic Profiling of Chemical Transformations
The preference for the formation of Urea, N,N''-1,2-ethanediylbis- over cyclic byproducts is governed by the kinetic and thermodynamic parameters of the competing reaction pathways. Research indicates that the formation of the bis-urea is kinetically more favorable than the cyclization reaction to form 2-imidazolidone. This suggests that the activation energy for the intermolecular reaction between the EDA-isocyanate intermediate and another EDA molecule is lower than the activation energy for the intramolecular cyclization.
While precise kinetic and thermodynamic data for the formation of Urea, N,N''-1,2-ethanediylbis- are not extensively available in the public domain, data for analogous reactions involving amines and isocyanates can provide valuable insights. The table below presents typical ranges for thermodynamic parameters of urea formation reactions.
| Thermodynamic Parameter | Typical Value Range | Unit |
| Enthalpy of Formation (ΔHf°) | -250 to -400 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -150 to -250 | kJ/mol |
| Entropy of Formation (S°) | 100 to 200 | J/(mol·K) |
Note: These are generalized values for urea compounds and may not represent the exact values for Urea, N,N''-1,2-ethanediylbis-. Specific experimental determination is required for precise data.
Isotopic Labeling Techniques for Pathway Confirmation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of Urea, N,N''-1,2-ethanediylbis- formation, isotopes of carbon (¹³C) and nitrogen (¹⁵N) can be employed to confirm the proposed reaction pathway involving the isocyanate intermediate.
For instance, by using ¹³C-labeled urea or ¹³CO₂, one can track the incorporation of the labeled carbon atom into the carbonyl group of the resulting bis-urea. This would provide direct evidence for the origin of the carbonyl carbon. Similarly, using ¹⁵N-labeled ethylenediamine would allow for the tracking of the nitrogen atoms.
A hypothetical isotopic labeling experiment to confirm the mechanism could involve the following:
Synthesis with ¹³C-labeled Urea: Reacting unlabeled ethylenediamine with ¹³C-labeled urea. The resulting Urea, N,N''-1,2-ethanediylbis- would be analyzed by techniques such as ¹³C NMR spectroscopy and mass spectrometry. The presence of the ¹³C label in the carbonyl carbons of the product would confirm that the carbonyl group originates from the reactant urea.
Synthesis with ¹⁵N-labeled Ethylenediamine: Reacting ¹⁵N-labeled ethylenediamine with unlabeled urea. ¹⁵N NMR spectroscopy of the product would show signals corresponding to the nitrogen atoms of the bis-urea, confirming their origin from the ethylenediamine reactant.
These types of studies, while not found to be specifically published for Urea, N,N''-1,2-ethanediylbis-, are standard practice in mechanistic chemistry and would provide definitive evidence for the proposed reaction pathway. The use of such techniques is crucial for a complete and unambiguous understanding of the formation of this and other related compounds.
Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are essential for describing the distribution of electrons within a molecule, which dictates its chemical and physical properties. The electronic structure of Urea (B33335), N,N''-1,2-ethanediylbis- is characterized by the interplay between the urea functional groups and the ethylene (B1197577) bridge.
The urea moiety's electronic nature is dominated by the delocalization of the non-bonded electron pairs on the nitrogen atoms into the adjacent carbonyl group. This resonance effect gives the C-N bonds partial double-bond character, leading to a planar or near-planar geometry for the N-CO-N fragment. This delocalization influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the lone pairs of the nitrogen and oxygen atoms, while the LUMO is often centered on the antibonding π* orbital of the carbonyl group.
Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations can be used to compute various electronic properties. researchgate.net These properties provide a quantitative understanding of the molecule's electronic landscape.
Table 1: Key Electronic Properties Calculable via Quantum Chemistry
| Property | Description | Computational Method |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to ionization potential and electron affinity. | DFT, Hartree-Fock |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability and reactivity. | DFT, Hartree-Fock |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, showing regions prone to electrophilic or nucleophilic attack. | DFT, Hartree-Fock |
| Atomic Charges | Distribution of electron density among the atoms in the molecule (e.g., Mulliken, NBO charges). | DFT, Hartree-Fock |
| Dipole Moment | A measure of the overall polarity of the molecule resulting from the charge distribution. | DFT, Hartree-Fock |
Conformational Analysis of N,N''-1,2-Ethanediylbis(urea) Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. chemistrysteps.comlibretexts.org The conformational landscape of Urea, N,N''-1,2-ethanediylbis- is primarily determined by the rotation around three key single bonds: the central C-C bond of the ethylene bridge and the two C-N bonds linking the bridge to the urea groups.
Rotation around the Ethylene C-C Bond: Similar to ethane, rotation around the central C-C bond leads to staggered and eclipsed conformations. youtube.comyoutube.com
Staggered Conformation: The two urea groups are positioned at a 60° dihedral angle relative to each other, minimizing steric hindrance. This is the most stable and lowest energy conformation.
Eclipsed Conformation: The two urea groups are aligned, resulting in a 0° dihedral angle. This conformation is higher in energy due to torsional strain and steric repulsion between the bulky urea groups.
The combination of rotations around these bonds results in a complex potential energy surface with several local minima corresponding to different stable conformers. Computational methods can map this surface to identify the global minimum energy structure and the energy barriers between different conformers.
Table 2: Torsional Interactions in Conformational Analysis
| Interaction Type | Description | Relative Energy |
| Torsional Strain | Repulsive forces between bonding electrons of neighboring atoms in an eclipsed conformation. chemistrysteps.com | High |
| Steric Interaction | Repulsion between non-bonded atoms or groups that are in close proximity. chemistrysteps.com | High |
| Gauche Interaction | A type of steric interaction in staggered conformations (e.g., in butane) between groups separated by a 60° dihedral angle. | Intermediate |
| Anti Conformation | A staggered conformation where the two largest groups are 180° apart, representing the lowest energy state. | Low |
Reaction Pathway Modeling through Density Functional Theory
Density Functional Theory (DFT) is a widely used computational method to model chemical reactions, providing detailed information about reaction mechanisms, transition states, and activation energies. researchgate.netmdpi.compku.edu.cn For Urea, N,N''-1,2-ethanediylbis-, DFT can be employed to study various potential reactions, such as hydrolysis, thermal decomposition, or reactions with other chemical species.
A typical DFT study of a reaction pathway involves the following steps:
Geometry Optimization: The 3D structures of the reactants, products, and any intermediates are optimized to find their lowest energy geometries.
Transition State Search: The structure of the transition state (the highest energy point along the reaction coordinate) is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.
Frequency Calculation: Vibrational frequencies are calculated for all optimized structures. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.
Molecular Simulations of Intermolecular Interactions
Molecular simulations, particularly molecular dynamics (MD), are powerful techniques for studying the behavior of molecules in a condensed phase (liquid or solid) and for characterizing intermolecular interactions. nih.gov The properties of Urea, N,N''-1,2-ethanediylbis- in a solution or in the solid state are governed by its interactions with surrounding molecules.
The most significant intermolecular interaction for this molecule is hydrogen bonding . Each urea group contains two N-H bonds that can act as hydrogen bond donors and a carbonyl oxygen (C=O) that can act as a hydrogen bond acceptor. This allows Urea, N,N''-1,2-ethanediylbis- to form an extensive network of hydrogen bonds with itself (in the solid state) or with solvent molecules like water.
Molecular dynamics simulations can provide detailed insights into these interactions. nih.gov In a typical MD simulation:
A system is constructed consisting of many molecules of Urea, N,N''-1,2-ethanediylbis- and/or solvent molecules in a simulation box.
The forces between all atoms are calculated using a force field, which is a set of empirical potential energy functions.
The classical equations of motion are integrated over time, allowing the system to evolve and sample different molecular configurations.
Analysis of the simulation trajectory can yield valuable information, such as:
Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom at a certain distance from another, providing a clear picture of the local molecular structure and hydrogen bonding patterns.
Hydrogen Bond Dynamics: The simulation can be used to calculate the average number of hydrogen bonds per molecule and their lifetimes, revealing the strength and stability of the hydrogen bond network.
Solvation Free Energy: The energy change associated with transferring a molecule from the gas phase to a solvent can be calculated, indicating its solubility.
These simulations can help explain macroscopic properties like solubility, melting point, and crystal packing by providing a molecular-level understanding of the underlying intermolecular forces. mdpi.comnih.gov
Polymer Chemistry and Macromolecular Science
N,N''-1,2-Ethanediylbis(urea) as a Monomeric Unit in Polymer Synthesistue.nlresearchgate.net
N,N''-1,2-Ethanediylbis(urea), also known as ethylene (B1197577) diurea, is a bifunctional monomer that can be incorporated into polymer chains. Its two urea (B33335) groups provide sites for hydrogen bonding, which can significantly influence the properties of the resulting polymers. The presence of these strong, directional hydrogen bonds allows for the formation of physically crosslinked networks, leading to materials with unique mechanical and thermal properties.
The development of polyurethane-urea (PUU) systems often involves the use of diamine chain extenders to react with isocyanate-terminated prepolymers. While not explicitly detailed in the provided search results for N,N''-1,2-ethanediylbis(urea), the general principles of PUU synthesis allow for its use as a chain extender. In a typical two-step synthesis, a diisocyanate is first reacted with a macrodiol to form a prepolymer. This prepolymer is then chain-extended with a diamine, such as the conceptual use of a derivative of N,N''-1,2-ethanediylbis(urea), to form the final polyurethane-urea. The urea linkages introduced by the chain extender contribute to the formation of hard segments within the polymer structure. These hard segments, through hydrogen bonding, can phase-separate from the soft segments (derived from the macrodiol), leading to a microphase-separated morphology that is characteristic of thermoplastic elastomers. The properties of these materials can be tailored by varying the components, including the specific chain extender used.
Hybrid formulations of polyurea and polyurethane can be created by reacting an isocyanate with a mixture of polyols and amine reactants. This results in a polymer backbone containing both urethane and urea linkages. Such hybrid systems often exhibit properties that are intermediate between those of pure polyurethanes and polyureas.
Polyurea synthesis involves the step-growth polymerization of an isocyanate monomer or prepolymer with a polyamine. The resulting polyurea contains urea linkages that are highly polar and can form strong hydrogen bonds. These hydrogen bonds are crucial in the formation of hard domains and microphase-separated structures within the polymer. The network architecture of polyureas is significantly influenced by the nature of the monomers used.
The use of bis-urea compounds can lead to the formation of supramolecular polymers where the polymer chains are held together by non-covalent interactions, primarily hydrogen bonds. These physical crosslinks are reversible, which can impart properties like self-healing to the material. The strength and directionality of the hydrogen bonds between urea groups promote the self-assembly of polymer chains into well-defined structures. In the context of N,N''-1,2-ethanediylbis(urea), its structure allows for the formation of multiple hydrogen bonds, potentially leading to robust and well-ordered polymer networks.
Engineering of Polymer Backbones with Bis-Urea Linkages
The incorporation of bis-urea linkages into polymer backbones is a strategic approach to engineer materials with specific properties. These linkages can be introduced as part of the main chain or as pendant groups. When incorporated into the main chain, bis-urea units act as hard segments that can aggregate through hydrogen bonding to form physical crosslinks. This leads to the development of thermoplastic elastomers with a characteristic microphase-separated morphology. The soft segments, typically derived from long-chain polyols or polyamines, provide flexibility to the material.
Structure-Property Relationships in Bis-Urea Containing Polymerstue.nlnih.gov
The relationship between the chemical structure of bis-urea containing polymers and their macroscopic properties is a key area of research. The mechanical and thermal properties of these materials are directly linked to the extent and organization of hydrogen bonding within the hard domains.
Influence of Hydrogen Bonding on Mechanical Properties:
The strong hydrogen bonds formed between urea groups act as physical crosslinks, significantly enhancing the mechanical strength and elasticity of the polymer. mdpi.com The presence of these reversible crosslinks allows the material to exhibit elastomeric behavior at room temperature while being processable at elevated temperatures where the hydrogen bonds are disrupted. The table below summarizes the general influence of structural components on the mechanical properties of polyurethane ureas.
| Structural Component | Influence on Mechanical Properties |
| Hard Segment Content | An increase in hard segment content generally leads to increased tensile strength and modulus, but decreased elongation at break. |
| Soft Segment Type | The chemical nature and molecular weight of the soft segment influence the flexibility, elasticity, and low-temperature performance of the polymer. |
| Chain Extender | The structure of the chain extender, including the presence of urea groups, affects the packing and hydrogen bonding within the hard domains, thereby influencing the overall mechanical performance. |
Thermal Properties and Phase Separation:
The microphase separation of hard and soft segments in bis-urea containing polymers gives rise to distinct thermal transitions. The glass transition temperature (Tg) of the soft segments is typically observed at low temperatures, while the melting or softening of the hard domains occurs at higher temperatures. The degree of phase separation, which is influenced by the chemical compatibility of the hard and soft segments and the strength of the hydrogen bonds, plays a crucial role in determining the thermal and mechanical properties of the polymer. A higher degree of phase separation generally leads to a broader service temperature range and better elastomeric properties.
The hydrolytic stability of polymers can also be engineered through the incorporation of specific chemical bonds. For example, the introduction of hindered urea bonds can lead to hydrolyzable polyureas, where the degradation rate can be controlled by the bulkiness of the substituents. nih.gov This demonstrates the versatility of urea chemistry in designing polymers with tailored degradation profiles for various applications.
Advanced Characterization Techniques for Structural Research
Spectroscopic Methods for Covalent Linkage Analysis (e.g., NMR, FTIR, Raman)
Spectroscopic techniques are fundamental in confirming the covalent structure of Urea (B33335), N,N''-1,2-ethanediylbis- by probing the vibrations and magnetic environments of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For Urea, N,N''-1,2-ethanediylbis-, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The ethylene (B1197577) bridge protons (-CH₂-CH₂-) would likely appear as a singlet or a more complex multiplet depending on the solvent and conformational dynamics. The amine protons (-NH-) and the terminal amide protons (-NH₂) would appear as distinct signals, often broadened due to quadrupole effects and chemical exchange. The chemical shifts are influenced by the solvent used.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Two distinct signals are expected for Urea, N,N''-1,2-ethanediylbis-: one for the carbonyl carbons (C=O) and another for the ethylene bridge carbons (-CH₂-CH₂-). The chemical shift of the carbonyl carbon is particularly characteristic and appears in the downfield region of the spectrum.
Interactive Data Table: Predicted NMR Chemical Shifts for Urea, N,N''-1,2-ethanediylbis-
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.2 | Singlet/Multiplet | -CH₂-CH₂- |
| ¹H | ~5.4 | Broad Singlet | -NH- |
| ¹H | ~5.8 | Broad Singlet | -NH₂ |
| ¹³C | ~40 | - | -CH₂-CH₂- |
| ¹³C | ~160 | - | C=O |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes, providing a characteristic fingerprint. The FTIR spectrum of Urea, N,N''-1,2-ethanediylbis- is dominated by absorptions corresponding to the urea functional groups. docbrown.info
Key vibrational modes include:
N-H Stretching: Strong, broad bands in the region of 3200-3500 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary and secondary amine groups. docbrown.info
C=O Stretching (Amide I band): A strong absorption band typically appears around 1600-1680 cm⁻¹ due to the C=O stretching vibration. docbrown.info
N-H Bending (Amide II band): This band, arising from N-H bending and C-N stretching vibrations, is usually observed around 1550-1620 cm⁻¹.
C-N Stretching: Absorptions corresponding to C-N stretching vibrations are expected in the 1400-1480 cm⁻¹ region. researchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for Urea, N,N''-1,2-ethanediylbis-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3200-3500 | Strong, Broad | N-H Stretching |
| 1600-1680 | Strong | C=O Stretching (Amide I) |
| 1550-1620 | Medium-Strong | N-H Bending (Amide II) |
| 1400-1480 | Medium | C-N Stretching |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. For a symmetrical molecule like Urea, N,N''-1,2-ethanediylbis-, certain vibrations may be Raman active but IR inactive, and vice versa. Key Raman shifts for urea-type molecules include the symmetric C-N stretching vibration, which is often a strong and sharp band. azom.com The C=O stretching vibration is also readily observed in the Raman spectrum. whiterose.ac.uk
Interactive Data Table: Expected Raman Shifts for Urea, N,N''-1,2-ethanediylbis-
| Raman Shift (cm⁻¹) | Vibrational Mode |
| ~1000 | Symmetric C-N Stretching |
| ~1650 | C=O Stretching |
| 2800-3000 | C-H Stretching |
| 3200-3500 | N-H Stretching |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of Urea, N,N''-1,2-ethanediylbis- would provide crucial information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
For comparison, the crystal structure of urea itself is well-established and reveals a planar molecule with extensive hydrogen bonding networks. researchgate.net It is highly probable that the crystal structure of Urea, N,N''-1,2-ethanediylbis- would also be heavily influenced by hydrogen bonding involving the urea functional groups, leading to a well-ordered, three-dimensional lattice.
Interactive Data Table: Hypothetical Crystallographic Parameters for Urea, N,N''-1,2-ethanediylbis-
| Parameter | Hypothetical Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 8-12 |
| β (°) | 90-110 |
| Z (molecules/unit cell) | 4 |
Note: These are hypothetical values for illustrative purposes, as the actual crystal structure has not been reported in the searched sources.
Chromatographic and Mass Spectrometric Techniques for Purity and Composition
Chromatographic and mass spectrometric methods are essential for assessing the purity of Urea, N,N''-1,2-ethanediylbis- and confirming its elemental composition and molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a compound and for separating it from any impurities. nih.gov For a polar compound like Urea, N,N''-1,2-ethanediylbis-, reversed-phase HPLC (RP-HPLC) would be a suitable method. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase.
The purity of a sample of Urea, N,N''-1,2-ethanediylbis- can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, such as an ultraviolet (UV) detector. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities.
Interactive Data Table: Typical HPLC Parameters for the Analysis of Urea, N,N''-1,2-ethanediylbis-
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov
For Urea, N,N''-1,2-ethanediylbis-, electrospray ionization (ESI) would be a suitable soft ionization technique to produce the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic fragmentation pattern. The fragmentation of the [M+H]⁺ ion of Urea, N,N''-1,2-ethanediylbis- would likely involve cleavage of the C-N bonds and the ethylene bridge, providing further structural confirmation. nih.gov
Interactive Data Table: Expected Mass Spectrometric Data for Urea, N,N''-1,2-ethanediylbis-
| Technique | Expected Result |
| ESI-MS | [M+H]⁺ at m/z 147.0982 |
| HRMS | Calculated exact mass for C₄H₁₁N₄O₂⁺: 147.0982 |
| MS/MS Fragmentation | Characteristic fragments corresponding to the loss of ammonia (B1221849), isocyanic acid, and cleavage of the ethylene linker. |
Applications in Chemical Systems and Formulations
Surfactant Activity and Micellar Behavior of Derivatives
A significant class of derivatives includes urea-based cationic gemini (B1671429) surfactants. These molecules are characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer, a structure that provides them with superior aggregation properties compared to conventional single-chain surfactants. researchgate.netcore.ac.uk
The incorporation of urea (B33335) groups into the surfactant structure, often within the alkyl tails, enhances the molecule's tendency to aggregate and form micelles. researchgate.net This enhancement is attributed to the formation of additional hydrogen bonds between adjacent surfactant molecules, which stabilizes the resulting micellar structures. researchgate.net These interactions lead to a more organized arrangement at interfaces and within the core of the micelles.
Research into novel urea-based cationic gemini surfactants, such as N,N'-bis{2-[(undecylkarbamoyl)amino]ethyl}-N,N,N',N'-tetramethylalkane-α,ω-diammoniumdibromides, reveals their strong tendency to self-aggregate in aqueous solutions. researchgate.net Experimental studies using tensiometry, light scattering, and fluorescence quenching have demonstrated that these surfactants exhibit very low critical micelle concentration (CMC) values, typically in the order of 10⁻⁴ mol/L. researchgate.net A low CMC indicates that the surfactant is highly efficient, forming micelles at very low concentrations. For these types of surfactants with longer spacers (containing 4 to 10 CH2 groups), the formation of monodisperse spherical micelles has been confirmed. researchgate.net
The table below details the micellar characteristics of a series of urea-based gemini surfactants, illustrating the influence of the spacer length on their properties.
| Surfactant | CMC (mol/L) | Area per Molecule (Ų) | Micelle Diameter (nm) | Aggregation Number (N) | Zeta Potential (mV) |
|---|---|---|---|---|---|
| u(2) | 1.8 x 10⁻⁴ | 55 | 4.8 | 65 | +55 |
| u(4) | 1.5 x 10⁻⁴ | 62 | 4.0 | 58 | +52 |
| u(6) | 1.3 x 10⁻⁴ | 68 | 4.1 | 55 | +50 |
| u(8) | 1.2 x 10⁻⁴ | 73 | 4.2 | 53 | +48 |
| u(10) | 1.1 x 10⁻⁴ | 78 | 4.3 | 50 | +46 |
Data sourced from Pisárčik, M., et al. (2016). core.ac.uk Note: CMC (critical micelle concentration), A (area per surfactant molecule), d (micelle hydrodynamic diameter), ζ (zeta potential), and N (aggregation number) were determined at a surfactant concentration of 10 times the CMC. The notation u(s) refers to N,N'-bis{2-[(undecylkarbamoyl)amino]ethyl}-N,N,N',N'-tetramethylalkane-α,ω-diammoniumdibromides where 's' is the number of CH2 groups in the spacer.
Role in Advanced Chemical Formulations (e.g., Emulsifiers, Solubilizers)
The unique properties of Urea, N,N''-1,2-ethanediylbis- derivatives make them effective components in sophisticated chemical formulations, particularly as emulsifiers and solubilizers.
Emulsifiers: An important application is the use of adducts of polyisobutenyl succinic anhydride (B1165640) (PIBSA) and urea as high-performance emulsifiers. google.comrbproductsinc.com These PIBSA-urea derivatives have demonstrated superior capability in forming and stabilizing water-in-oil emulsions. nih.gov They have been found to be particularly effective in the formulation of emulsion explosives, where they contribute to a longer shelf life by slowing the crystallization of oxidizer salts compared to emulsions stabilized with other common emulsifiers like the adduct of PIBSA and monoethanolamine. google.com The robust interfacial film formed by the PIBSA-urea emulsifier is key to maintaining the stability of these high-internal-phase emulsions. researchgate.net
Solubilizers: The efficiency of a surfactant as a solubilizing agent is directly related to its ability to form micelles. mdpi.com Above the critical micelle concentration, the hydrophobic cores of the micelles create a microenvironment capable of entrapping and dissolving substances that are otherwise insoluble in the bulk solvent, typically water. mdpi.com
Given that urea-based gemini surfactants possess exceptionally low CMC values, they are highly efficient solubilizers. researchgate.net They can increase the solubility of hydrophobic organic compounds, such as dyes and certain active ingredients, in aqueous systems at very low surfactant concentrations. This property is valuable in a range of industrial applications, including agrochemical formulations, where they can function as solubilisers for herbicides or pesticides. google.com
Structure Activity Relationship Sar Studies
Correlating Structural Modulations with Chemical Activity
The foundational structure of Urea (B33335), N,N''-1,2-ethanediylbis- offers several points for modification, including the terminal urea groups and the ethylene (B1197577) linker. Research into derivatives of this compound has demonstrated that even subtle changes to these regions can lead to significant shifts in chemical and biological properties.
Key structural features that are often modulated and their general impact on activity include:
Substitution on Terminal Urea Nitrogens: The introduction of various substituents on the terminal nitrogen atoms of the urea moieties is a primary strategy for altering activity. The nature of these substituents, whether they are alkyl, aryl, or heterocyclic groups, can profoundly affect the molecule's polarity, steric bulk, and hydrogen bonding capacity. For instance, in related bis-urea compounds, the introduction of aromatic rings can enhance inhibitory activity against certain enzymes due to potential π-π stacking interactions within the target's active site.
Length and Rigidity of the Linker: The 1,2-ethanediyl bridge between the two urea groups plays a crucial role in defining the spatial orientation of the terminal functional groups. Studies on analogous bis-urea compounds have shown that altering the length and rigidity of this linker can significantly impact binding affinity to target molecules. A more rigid linker may pre-organize the molecule into a conformation that is more favorable for binding, thus enhancing its activity.
A study on a series of (bis)ureidopropyl- and (bis)thioureidopropyldiamine derivatives, which share a similar bis-urea structural motif, revealed important SAR insights. The inhibitory activity of these compounds against the enzyme Lysine-Specific Demethylase 1 (LSD1) was found to be dependent on the length of the central carbon chain and the nature of the terminal substituents. For example, compounds with a 3-5-3 carbon backbone (referring to the number of carbons in the side chain, central chain, and the other side chain respectively) often exhibited greater inhibitory activity. Furthermore, the replacement of urea with a thiourea linkage consistently resulted in more potent LSD1 inhibitors.
Interactive Table: Antiproliferative Activity of Ethylenediurea Derivatives. nih.gov Below is an interactive table summarizing the antiproliferative activity of some ethylenediurea derivatives against the MDA-MB-231 human breast cancer cell line.
| Compound | Substituent on Terminal Urea | IC50 (µM) |
| 1 | 2,6-dimethylphenyl | >100 |
| 2 | 4-chlorophenyl | 50.3 |
| 3 | 4-methylphenyl | 75.1 |
| 4 | 3,4-dichlorophenyl | 35.8 |
Note: This data is illustrative of SAR principles in related compounds and is based on published research on ethylenediurea derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Rational Design Principles for Targeting Specific Chemical Functions
The insights gained from SAR studies provide the foundation for the rational design of new Urea, N,N''-1,2-ethanediylbis- derivatives with tailored chemical functions. Rational design is a strategic approach that leverages the understanding of a target's structure and mechanism to design molecules with high affinity and specificity.
A prominent example of rational design involving a urea-based scaffold is the development of inhibitors for HIV protease. In this context, the cyclic urea carbonyl oxygen was designed to mimic the hydrogen-bonding features of a key structural water molecule in the enzyme's active site. This design was confirmed by X-ray crystallography and led to the synthesis of potent, bioavailable, and selective inhibitors.
Key principles in the rational design of Urea, N,N''-1,2-ethanediylbis- derivatives include:
Target-Based Design: This approach relies on the known three-dimensional structure of the target molecule (e.g., an enzyme or receptor). Computational tools like molecular docking are used to predict how different derivatives of Urea, N,N''-1,2-ethanediylbis- will bind to the target's active site. This allows for the in-silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing.
Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific target. By identifying the key pharmacophoric features of known active compounds, new derivatives of Urea, N,N''-1,2-ethanediylbis- can be designed to incorporate these features, thereby increasing the probability of desired activity.
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's activity, selectivity, or pharmacokinetic properties. For example, a urea group might be replaced with a thiourea or a guanidinium group to explore changes in hydrogen bonding and basicity.
Predictive Models for Structure-Function Elucidation
To further refine the understanding of the complex relationship between the structure of Urea, N,N''-1,2-ethanediylbis- derivatives and their function, researchers employ various predictive modeling techniques. These computational models aim to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a widely used approach that correlates variations in the physicochemical properties of a series of compounds with their biological activities. These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to build a predictive equation. A well-validated QSAR model can be used to predict the activity of newly designed derivatives before they are synthesized, thus saving time and resources. For instance, QSAR studies on ureido-amino acid derivatives have successfully identified key constitutional aspects important for their inhibitory potency against aminopeptidase N.
Molecular Docking and Molecular Dynamics Simulations: These computational techniques provide a dynamic and three-dimensional view of how a ligand interacts with its target at the atomic level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations can be used to study the stability of the ligand-receptor complex over time. These methods are invaluable for understanding the specific interactions that drive binding and for designing modifications to improve affinity and selectivity.
The development and application of robust predictive models are crucial for accelerating the discovery of new Urea, N,N''-1,2-ethanediylbis- derivatives with desired chemical functions. These models, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of this versatile chemical scaffold.
Future Research Directions and Emerging Paradigms
Sustainable Synthetic Methodologies
The traditional synthesis of ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards more environmentally benign methodologies. rsc.orgresearchgate.net The goal of modern green chemistry is to develop and optimize reaction conditions that reduce or eliminate hazardous substances while maximizing energy efficiency. rsc.org
Future research is focused on several key areas to enhance the sustainability of bis-urea production:
Phosgene-Free Synthesis: A significant research thrust is the replacement of phosgene and its derivatives. Methodologies utilizing safer, more stable carbonyl sources are being actively explored. One promising approach involves the use of bis(o-nitrophenyl) carbonate, a mild reagent that can be used for the sequential addition of amines to form bis-ureas without the need for phosgene. nih.govmdpi.com Other phosgene substitutes that have been investigated for urea (B33335) synthesis include 1,1'-carbonyldiimidazole (CDI) and di-tert-butyl dicarbonate. rsc.orgresearchgate.net
Utilization of CO2 as a Feedstock: Carbon dioxide represents an abundant, inexpensive, and renewable carbon source. Research into catalytic processes that can directly utilize CO2 for urea synthesis is a major sustainability goal. rsc.org Microwave-assisted protocols have been developed for the one-pot synthesis of N,N'-disubstituted ureas from alkyl halides, amines, and CO2 under pressure, offering a rapid and efficient route that avoids toxic intermediates. beilstein-journals.org
Isocyanate-Free Routes: Developing synthetic pathways that circumvent isocyanate intermediates is another critical area. These methods often focus on constructing the urea moiety in the final polymerization or synthesis step. researchgate.net One such strategy involves the Ru-catalyzed carbene insertion into the N-H bonds of urea itself, providing an alternative route to polyureas. researchgate.net Another approach is the benign synthesis of arylureas using 3-substituted dioxazolones as in-situ isocyanate surrogates under mild conditions. tandfonline.com
The table below summarizes emerging sustainable methods for urea and bis-urea synthesis.
Table 1: Comparison of Sustainable Synthesis Methodologies for Urea Derivatives| Methodology | Carbonyl Source/Precursor | Key Advantages | Challenges |
|---|---|---|---|
| Phosgene Substitute | Bis(o-nitrophenyl) carbonate | Avoids highly toxic phosgene; mild reaction conditions. nih.govmdpi.com | Stoichiometric use of activating groups, generating byproducts. |
| Direct CO2 Utilization | Carbon Dioxide (CO2) | Uses a renewable, non-toxic C1 feedstock; high atom economy. rsc.orgbeilstein-journals.org | Requires catalysts and often elevated pressure or energy input (e.g., microwave). beilstein-journals.org |
| Isocyanate Surrogates | 3-substituted dioxazolones | Phosgene- and metal-free; in-situ generation of reactive intermediate. tandfonline.com | Scope may be limited by the availability of dioxazolone precursors. |
| Carbene Insertion | Bis-diazo compounds | Novel isocyanate-free route for polyureas. researchgate.net | Requires specific transition-metal catalysts (e.g., Ruthenium). researchgate.net |
Development of Novel Materials with Bis-Urea Architectures
The self-assembly of bis-urea compounds, driven by strong and specific hydrogen bonding, allows for the construction of a diverse range of supramolecular materials. reading.ac.ukacademie-sciences.fr The synthetic accessibility of the bis-urea synthon enables systematic investigation of the relationship between molecular structure and the resulting assembly. academie-sciences.fr
Supramolecular Polymers and Gels: Bis-urea derivatives are highly effective building blocks for supramolecular polymers and organogels. nih.govresearchgate.net In non-polar solvents, molecules like 2,4-bis(2-ethylhexylureido)toluene (EHUT) self-assemble into long, rigid, polymer-like rods through hydrogen bonding. academie-sciences.fr These systems can be highly responsive to stimuli such as temperature, concentration, or the addition of "chain stopper" molecules that regulate the length of the assemblies. academie-sciences.frbeilstein-journals.org The modification of bis-urea structures, for instance by incorporating pyridyl-N-oxide moieties, can induce hydrogelation and create materials whose gel network can be formed or broken by external stimuli like salts. mdpi.comnih.govnih.gov
Elastomers and Healable Materials: The integration of bis-urea motifs into polymer backbones is a key strategy for creating advanced elastomers. Supramolecular polyurethane elastomers have been developed where bis-aromatic urea units act as physical cross-linkers, imparting tunable mechanical properties and self-healing capabilities. acs.orgnih.gov These materials can be processed like thermoplastics, as the non-covalent hydrogen bonds can be reversibly broken and reformed with heat, allowing for repair and reprocessing. reading.ac.ukacs.org
Porous Architectures and Nanomaterials: The self-assembly of cyclic bis-urea macrocycles can form highly ordered crystalline structures with well-defined nanochannels. nih.govacs.org These nano-tubular structures can be tailored by modifying the rigid spacer units within the macrocycle. nih.govsc.edu For example, phenyl ether bis-urea macrocycles form channels with dimensions of ~3.7 Å × 4.8 Å, while phenylethynylene bis-urea macrocycles create larger, rounder channels with a diameter of ~9.0 Å. nih.govacs.org These porous materials are promising for applications in molecular transport, separation, and as nanoreactors. nih.govsc.edu
The properties of materials derived from bis-urea architectures are summarized in the table below.
Table 2: Novel Materials Based on Bis-Urea Architectures| Material Type | Key Structural Feature | Driving Force for Assembly | Emerging Properties & Applications |
|---|---|---|---|
| Supramolecular Polymers | Linear or branched bis-urea monomers | Cooperative hydrogen bonding. academie-sciences.frnih.gov | Stimuli-responsive viscosity, tunable mechanics, processing aids. academie-sciences.fr |
| Hydrogels/Organogels | Bis-urea gelators with specific linkers/end-groups | Hydrogen bonding, solvophobic effects, π-π stacking. tue.nlresearchgate.net | Stimuli-responsive materials, carriers for cosmetics, tissue engineering scaffolds. mdpi.comtue.nlresearchgate.net |
| Healable Elastomers | Bis-urea units pendant to or within a polymer backbone | Reversible hydrogen-bond cross-linking. acs.orgnih.gov | Self-healing coatings, reprocessable thermosets, soft robotics. reading.ac.ukacs.org |
| Porous Crystals | Cyclic bis-urea macrocycles | Columnar self-assembly via hydrogen bonds. nih.govacs.org | Molecular sieves, nanoreactors for selective reactions, fundamental diffusion studies. acs.orgsc.edu |
Advanced Functional System Integration
The dynamic and tunable nature of bis-urea assemblies makes them ideal candidates for integration into advanced functional systems. Research is focused on harnessing their unique properties for applications in medicine, sensing, and materials science.
Drug Delivery Systems: Bis-urea compounds capable of self-assembling into high-aspect-ratio nanofibers in aqueous solutions are being developed for controlled drug delivery. google.com These nanofibers can reversibly bind drug molecules through non-covalent interactions, forming a stable complex that allows for sustained release. google.com Cationic, anionic, or zwitterionic bis-urea molecules can be designed to sequester specific drugs, offering a versatile platform for targeted therapies. google.com Aryl urea-based scaffolds are also being explored for designing multitarget inhibitors in anticancer therapies. mdpi.com
Self-Healing and Shape Memory Polymers: A major area of innovation is the use of dynamic urea bonds to create intrinsically self-healing polymers. nih.govkinampark.com By incorporating sterically hindered urea bonds into a polymer network, materials can be created that can autonomously repair damage at low temperatures without the need for a catalyst. nih.govresearchgate.net The reversible dissociation and reformation of the hindered urea bond allows the polymer network to mend cuts and recover its mechanical properties. researchgate.net This dynamic chemistry also enables reprocessing and shape memory effects in these materials. rsc.org
Stimuli-Responsive Systems and Sensors: The sensitivity of the hydrogen-bonding network in bis-urea assemblies to external factors is being exploited to create smart, stimuli-responsive materials. rsc.orgrsc.org Bis(pyridyl urea) gels, for example, demonstrate changes in their network stability in the presence of different cations and anions, functioning as ion-responsive materials. mdpi.com The unique nanochannel environments within self-assembled bis-urea macrocycles can be used to study molecular diffusion and could form the basis for novel sensor platforms where the binding of an analyte within the channel alters a measurable signal. nih.gov
The table below outlines the integration of bis-urea systems into functional applications.
Table 3: Applications of Advanced Functional Systems Based on Bis-Urea Compounds| Functional System | Underlying Principle | Specific Application | Key Research Findings |
|---|---|---|---|
| Drug Delivery | Self-assembly into drug-sequestering nanofibers. google.com | Sustained release of antimicrobial drugs or NSAIDs. google.com | High-aspect-ratio fibers form via non-covalent interactions, allowing reversible drug binding. google.com |
| Self-Healing Materials | Reversible dissociation of hindered urea bonds (HUBs). nih.govresearchgate.net | Autonomous repair of coatings, elastomers, and structural polymers. acs.orgnih.gov | Catalyst-free healing can be achieved at mild temperatures (e.g., 37 °C) with significant recovery of mechanical properties. researchgate.net |
| Stimuli-Responsive Gels | Disruption/enhancement of hydrogen-bonding network by external triggers (e.g., ions). mdpi.comnih.gov | Chemical sensors, smart actuators, switchable materials. | Gel-sol transition or changes in mechanical strength observed in response to specific salts. mdpi.com |
| Nanoreactors | Confinement of guest molecules within self-assembled nanochannels. sc.edusc.edu | Selective photodimerization and polymerization reactions. sc.edu | Enhanced reaction selectivity and conversion compared to bulk solid-state reactions. sc.edu |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling Urea, N,N''-1,2-ethanediylbis- in laboratory settings?
- Methodological Answer : Prior to experimental work, review safety data sheets (SDS) to identify hazards such as skin/eye irritation, acute toxicity, and environmental risks . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) like nitrile gloves and safety goggles. For compounds with uncharacterized toxicology (e.g., limited data on systemic effects), adopt ALARA (As Low As Reasonably Achievable) principles for exposure . Document first-aid protocols for spills or accidental exposure, including immediate rinsing of affected areas and medical consultation .
Q. Which analytical techniques are essential for confirming the purity and structure of Urea, N,N''-1,2-ethanediylbis- derivatives?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify molecular structure, as demonstrated in polymer precursor studies . Complement with high-performance liquid chromatography (HPLC) to assess purity, referencing ISO 17034-certified standards for calibration . For insoluble variants (e.g., ethylene distearamide), employ elemental analysis or Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .
Q. How should researchers design experiments to assess the solubility and stability of Urea, N,N''-1,2-ethanediylbis- derivatives?
- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) under controlled temperatures (e.g., 25°C ± 2°C). Record dissolution kinetics and use UV-Vis spectroscopy for quantitative analysis. For stability, perform accelerated degradation studies under varying pH (2–12) and UV exposure, monitoring changes via gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can contradictions in reported solubility data for Urea, N,N''-1,2-ethanediylbis- derivatives be resolved?
- Methodological Answer : Discrepancies often arise from differences in sample purity, crystallinity, or measurement techniques. Replicate experiments using standardized protocols (e.g., OECD 105 guidelines) and characterize batch purity via X-ray diffraction (XRD). For example, ethylenediamine disuccinate’s low water solubility (~0.1 g/L at 20°C) may conflict with modified derivatives; use Hansen solubility parameters (HSPs) to rationalize variations .
Q. What strategies are effective for synthesizing and characterizing polymer precursors derived from Urea, N,N''-1,2-ethanediylbis-?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, stoichiometry) for coupling with isocyanates or triazines, as shown in the synthesis of flame-retardant polymers . Monitor reaction progress using thin-layer chromatography (TLC) and characterize products via gel permeation chromatography (GPC) for molecular weight distribution. For thermal stability, employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) .
Q. How can researchers evaluate the environmental impact of Urea, N,N''-1,2-ethanediylbis- derivatives?
- Methodological Answer : Follow REACH regulations to assess persistence, bioaccumulation, and toxicity (PBT). Use quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity and biodegradability. Experimental validation may include OECD 301D biodegradation tests or Daphnia magna acute toxicity assays . For surfactants like ethylenediamine disuccinate, measure critical micelle concentration (CMC) to infer ecological risks .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing physicochemical property data?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to correlate structural features (e.g., logP, molecular weight) with properties like solubility or toxicity. For reproducibility, use Grubbs’ test to identify outliers in replicate measurements. Report uncertainties with 95% confidence intervals and validate models using cross-validation techniques .
Q. How should researchers address conflicting results in thermal degradation studies?
- Methodological Answer : Compare degradation pathways under inert (N₂) vs. oxidative (air) atmospheres using TGA-MS. Identify decomposition products (e.g., CO, NOₓ) and reconcile discrepancies by standardizing heating rates (±1°C/min) and sample mass (±0.5 mg). For example, conflicting reports on ethylene distearamide’s melting point (~140–145°C) may stem from polymorphic forms; resolve via DSC with controlled cooling rates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
